Methyl 6-amino-3-bromopicolinate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : Methyl 6-amino-3-bromopicolinate can be synthesized through various methods. One common synthetic route involves the bromination of methyl 6-aminopicolinate followed by purification through chromatography . The reaction is typically carried out in the presence of a brominating agent such as N-bromosuccinimide in an organic solvent like tetrahydrofuran . The mixture is stirred overnight at room temperature and then purified to obtain the desired product .
Industrial Production Methods: : Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: : Methyl 6-amino-3-bromopicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide .
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride .
Major Products
Substitution Products: Depending on the nucleophile used, products like methyl 6-amino-3-azidopicolinate or methyl 6-amino-3-thiocyanatopicolinate can be formed.
Oxidation Products: Oxidation of the amino group can lead to the formation of methyl 6-nitro-3-bromopicolinate .
Reduction Products: Reduction can yield This compound derivatives with altered functional groups.
Scientific Research Applications
Methyl 6-amino-3-bromopicolinate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of methyl 6-amino-3-bromopicolinate involves its interaction with specific molecular targets. The bromine atom and amino group allow it to participate in various biochemical pathways. It can act as an inhibitor or activator of enzymes by binding to their active sites . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 6-amino-3-bromopicolinate can be compared with other similar compounds such as:
- Methyl 3-amino-6-bromopicolinate
- Methyl 6-amino-5-bromonicotinate
- Methyl 6-amino-3-bromo-2-pyridinecarboxylate
Uniqueness
Properties
IUPAC Name |
methyl 6-amino-3-bromopyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUKTIBOUBUOJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443118 | |
Record name | METHYL 6-AMINO-3-BROMOPICOLINATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178876-83-0 | |
Record name | METHYL 6-AMINO-3-BROMOPICOLINATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 6-amino-3-bromopyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
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